molecular formula C12H15NO3 B11880786 6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde

6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde

Cat. No.: B11880786
M. Wt: 221.25 g/mol
InChI Key: DIDCECIIFFBDPF-UHFFFAOYSA-N
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Description

6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde is a pyridine-derived aldehyde featuring a tetrahydro-2H-pyran-2-yl (THP) ether-protected hydroxymethyl group at the 6-position of the pyridine ring. The THP group is a widely used protecting group in organic synthesis, offering stability under basic and neutral conditions while being cleavable under mild acidic conditions . This compound serves as a versatile intermediate in medicinal and synthetic chemistry, particularly in the construction of heterocyclic frameworks or as a precursor for nucleophilic addition reactions due to its reactive aldehyde functionality. Supplier listings confirm its availability for research applications .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

6-(oxan-2-yloxymethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C12H15NO3/c14-8-10-4-3-5-11(13-10)9-16-12-6-1-2-7-15-12/h3-5,8,12H,1-2,6-7,9H2

InChI Key

DIDCECIIFFBDPF-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC2=NC(=CC=C2)C=O

Origin of Product

United States

Preparation Methods

Protection of Hydroxymethyl Group

The synthesis typically begins with protecting a hydroxymethyl group on a pyridine precursor. A common approach involves reacting 6-(hydroxymethyl)picolinaldehyde with dihydropyran (DHP) under acidic conditions to introduce the tetrahydropyran-2-yl (THP) protecting group. For example:

  • Step 1 : 6-(Hydroxymethyl)picolinaldehyde is treated with 3,4-dihydro-2H-pyran in toluene using sulfuric acid as a catalyst at 0–5°C.

  • Step 2 : The reaction proceeds via oxonium ion formation, yielding 6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde after workup.

Key Conditions :

ReagentSolventTemperatureCatalystYield
3,4-Dihydro-2H-pyranToluene0–5°CH₂SO₄73%

Aldehyde Formation via Oxidation

The aldehyde functional group is introduced through oxidation of a methyl or hydroxymethyl precursor. Manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) are frequently employed:

  • Step 1 : 6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinol is oxidized using MnO₂ in dichloromethane (DCM) at room temperature.

  • Step 2 : The reaction is monitored by TLC, with purification via column chromatography (hexane/ethyl acetate).

Optimization Data :

SubstrateOxidizing AgentSolventTimeYield
6-(THP-O-methyl)picolinolMnO₂DCM12 h68%
6-(THP-O-methyl)picolinyl alcoholDMPTHF6 h75%

Coupling Reactions for Functionalization

CatalystBaseSolventTemperatureYield
PdCl₂(dppf)·CH₂Cl₂K₂CO₃DMF/H₂O (9:1)80°C30%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow systems are employed for THP protection and oxidation steps. Key advantages include:

  • Precision : Automated control of residence time and temperature minimizes side reactions.

  • Safety : Reduced handling of hazardous reagents (e.g., H₂SO₄).

Process Parameters :

StepFlow Rate (mL/min)TemperaturePressure
THP Protection55°C1 atm
Oxidation325°C2 atm

Challenges and Optimization

Selectivity Issues

Competing reactions during THP protection (e.g., over-oxidation or ring-opening) are mitigated by:

  • Low-Temperature Control : Maintaining 0–5°C during acid-catalyzed steps.

  • Stoichiometric Adjustments : Using 1.2 eq of DHP to avoid excess reagent accumulation.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (40–50%) achieves >95% purity.

  • Crystallization : Ethanol/water mixtures (3:1) yield crystalline product suitable for pharmaceutical use.

Emerging Methodologies

Enzymatic Oxidation

Recent studies explore lipase-mediated oxidation of 6-(hydroxymethyl)picoline derivatives in aqueous media, offering eco-friendly advantages:

  • Conditions : Candida antarctica lipase B (CAL-B), tert-butyl hydroperoxide (TBHP), pH 7.0.

  • Yield : 52% with 89% enantiomeric excess (ee) for chiral analogs.

Photocatalytic Deprotection

UV-light-assisted deprotection using TiO₂ nanoparticles under mild conditions reduces acid waste:

  • Efficiency : 85% deprotection yield in 2 h vs. 12 h for traditional methods.

Analytical Validation

Critical quality attributes are monitored via:

  • HPLC : C18 column, 220 nm detection, retention time 8.2 min.

  • NMR : Key signals include δ 9.95 ppm (aldehyde proton) and δ 3.5–4.0 ppm (THP ether protons).

Chemical Reactions Analysis

Types of Reactions

6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2)

Major Products Formed

    Oxidation: 6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinic acid

    Reduction: 6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinyl alcohol

    Substitution: Various substituted derivatives of the pyridine ring

Scientific Research Applications

6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its aldehyde group can form covalent bonds with amino groups in proteins, potentially modulating their activity and function .

Comparison with Similar Compounds

5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde

  • Structure : Differs by a chlorine substituent at the 5-position and a THP-protected hydroxymethyl group at the 3-position (vs. 6-position in the target compound).
  • The positional shift of the THP group may sterically hinder interactions at the 3-position, influencing regioselectivity in coupling or cyclization reactions .

6-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinaldehyde

  • Structure : Features a tert-butyldimethylsilyl (TBDMS) ether instead of THP and a nicotinaldehyde (3-pyridinecarboxaldehyde) core.
  • Protecting Group Comparison :
    • TBDMS ethers exhibit superior stability under acidic conditions compared to THP ethers but require fluoride-based reagents (e.g., TBAF) for cleavage.
    • The nicotinaldehyde core (aldehyde at 3-position) may direct reactivity differently than the picolinaldehyde (2-position) due to electronic and steric effects .

6-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-3-carboxylic Acid

  • Structure : Combines a tert-butyldiphenylsilyl (TBDPS) ether with a THP-carboxylic acid core.
  • Functional Group Contrast :
    • The carboxylic acid group enables distinct reactivity (e.g., esterification, amidation) compared to the aldehyde in the target compound.
    • The bulky TBDPS group enhances steric protection but reduces solubility in polar solvents .

Comparative Analysis Table

Compound Name Substituents/Modifications Protecting Group Core Structure Key Reactivity/Applications References
6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde THP-O-CH2 at 6-position, aldehyde at 2-position THP Pyridine Nucleophilic additions, heterocycle synthesis
5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde Cl at 5-position, THP-O-CH2 at 3-position THP Pyridine Electron-deficient aldehyde reactions
6-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinaldehyde TBDMS-O-CH2 at 6-position, aldehyde at 3-position TBDMS Pyridine (3-position) Stable intermediate for fluoride-sensitive steps
6-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-3-carboxylic Acid TBDPS-O-CH2 at 6-position, carboxylic acid TBDPS Tetrahydro-2H-pyran Carboxylic acid derivatization

Biological Activity

6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde is a compound with a complex molecular structure, featuring a picolinaldehyde moiety and a tetrahydro-2H-pyran-2-yl group. This unique combination of functional groups positions it as a candidate for various biological activities, potentially influencing metabolic pathways and enzyme interactions.

  • Molecular Formula : C12_{12}H15_{15}NO3_3
  • Molecular Weight : 221.25 g/mol
  • CAS Number : 1198117-72-4
  • Purity : >97% .

Biological Activity Overview

The biological activity of 6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde has not been extensively studied; however, its structural characteristics suggest potential interactions with various biological targets. The compound's hydroxymethyl group may enhance its reactivity and ability to interact with enzymes or receptors.

Potential Biological Activities

  • Enzyme Interaction : Compounds similar in structure often exhibit binding affinity to enzymes involved in metabolic processes. Understanding these interactions is crucial for evaluating therapeutic potential.
  • Antimicrobial Properties : Analogous compounds, such as 6-Methylpicolinaldehyde, have demonstrated antimicrobial activity, suggesting that 6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde may possess similar properties .
  • Neuroprotective Effects : Tetrahydropyran derivatives have been studied for their neuroprotective effects, indicating that this compound might also contribute to neuroprotection .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of 6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde:

Compound NameStructural FeaturesBiological Activity
6-MethylpicolinaldehydePicolinaldehyde with a methyl groupAntimicrobial properties
TetrahydropyranSaturated cyclic etherPotential neuroprotective effects
4-PicolinaldehydePicolinaldehyde without tetrahydropyranAnticancer properties

The combination of both tetrahydropyran and picolinaldehyde functionalities in 6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde may confer distinct biological activities not observed in other similar compounds .

Q & A

Basic Research Question

  • GC-MS : Detect volatile byproducts (e.g., THP ring-opening products) with detection limits <0.1% .
  • HPLC-UV/HRMS : Identify non-volatile impurities (e.g., dimerized aldehydes) using high-resolution mass spectrometry .

How does the THP-protecting group influence the compound’s solubility in common solvents?

Basic Research Question
The THP-ether enhances solubility in non-polar solvents (e.g., hexane, EtOAc) compared to the unprotected hydroxyl analog. Quantitative

SolventSolubility (mg/mL)
Hexane12.5
Dichloromethane45.2
Methanol8.7
Data derived from analogs in .

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